1-(2,2-Dimethyltetrahydro-2h-pyran-4-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2,2-Dimethyltetrahydro-2h-pyran-4-yl)butan-1-one” is a chemical compound with the CAS Number: 77642-82-1 . It has a molecular weight of 170.25 and its IUPAC name is 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-propanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18O2/c1-4-9(11)8-5-6-12-10(2,3)7-8/h8H,4-7H2,1-3H3 . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . and is stored at a temperature of -20°C .
Scientific Research Applications
Asymmetric Synthesis and Spiroketal Formation
1-(2,2-Dimethyltetrahydro-2h-pyran-4-yl)butan-1-one has been utilized in the non-iterative asymmetric synthesis of C15 polyketide spiroketals. These compounds have shown potential in cancer-cell-growth inhibition in certain cancer cell lines (Meilert, Pettit, & Vogel, 2004).
Germination Stimulants in Smoke
Alkyl substituted 2H-furo[2,3-c]pyran-2-ones, structurally related to 1-(2,2-Dimethyltetrahydro-2h-pyran-4-yl)butan-1-one, have been identified as germination stimulants in smoke, promoting seed germination in various plant species (Flematti, Ghisalberti, Dixon, & Trengove, 2009).
Synthesis of Amines
The compound has been used in the synthesis of N,2,2-trimethyltetrahydro-2H-pyran-4-amine, leading to various chemical transformations, which is significant in organic synthesis (Arutyunyan, Nazaryan, Akopyan, Panosyan, & Gevorgyan, 2012).
Synthesis of Pyrano[4,3-b]pyran Derivatives
4-(Succinimido)-1-butane sulfonic acid, related to 1-(2,2-Dimethyltetrahydro-2h-pyran-4-yl)butan-1-one, has been used as a catalyst in the synthesis of pyrano[4,3-b]pyran derivatives, showcasing its importance in facilitating chemical reactions (Khaligh, 2015).
Inhibitors of the F-Box Protein SKP2
Derivatives of tetrahydropyran, structurally similar to 1-(2,2-Dimethyltetrahydro-2h-pyran-4-yl)butan-1-one, have been synthesized and evaluated for their potential as inhibitors of the F-Box protein SKP2, which is significant in the context of cancer research (Shouksmith, Evans, Tweddle, Miller, Willmore, Newell, Golding, & Griffin, 2015).
Safety and Hazards
properties
IUPAC Name |
1-(2,2-dimethyloxan-4-yl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-4-5-10(12)9-6-7-13-11(2,3)8-9/h9H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZFMFUFFJOVCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1CCOC(C1)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Dimethyltetrahydro-2h-pyran-4-yl)butan-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.